2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2 |
InChI Key |
GYACOUGJSVTBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=CC=C3 |
Synonyms |
deschloroepibatidine |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohol Intermediates
Fraser and Swingle pioneered a five-step sequence starting from 4-acetamidophenol (1). Catalytic hydrogenation using platinum dioxide (PtO₂) yielded cis- and trans-N-(4-hydroxycyclohexyl)acetamide (2), which underwent oxidation to a ketone (3) followed by Beckmann rearrangement to form a lactam (4). Hydrolysis and cyclization in acidic ethanol produced 7-azabicyclo[2.2.1]heptane (5) in 18% overall yield. An optimized variant using PtO₂ in the hydrogenation step improved the yield to 36%.
Key Conditions :
Diels-Alder Cycloaddition Strategies
Alternative approaches leverage Diels-Alder reactions between N-substituted pyrroles and acetylenic dienophiles. For example, Shafi'ee and Hite reported a 93% yield of the N-carbomethoxy-7-azabicyclo[2.2.1]hept-2-ene derivative using AlCl₃ catalysis. Subsequent hydrogenation and deprotection yielded the parent bicyclic amine.
Introduction of the 3-Pyridyl Group at the 2-Position
Functionalization of the bicyclic core at C-2 with a pyridyl moiety involves strategic bond-forming reactions.
Nucleophilic Addition to Ketone Intermediates
A widely adopted method involves the reaction of lithiated 3-chloropyridine with 7-azabicyclo[2.2.1]heptan-2-one (6). The ketone intermediate, accessible via oxidation of the alcohol derived from the core synthesis, undergoes nucleophilic attack to form a tertiary alcohol (7). Dehydration with POCl₃ yields an alkene (8), which is hydrogenated to afford 2-(3-pyridyl)-7-azabicyclo[2.2.1]heptane (9).
Reaction Sequence :
Direct Coupling via Cross-Metathesis
Recent advances employ Grubbs catalyst-mediated cross-metathesis between 2-vinyl-7-azabicyclo[2.2.1]heptane and 3-vinylpyridine. This method offers stereoselectivity but requires stringent anhydrous conditions.
Conditions :
Stereochemical Considerations and Resolution
The 2-position’s stereochemistry critically influences biological activity. Kinetic resolution using chiral auxiliaries or enzymatic methods ensures enantiopurity.
Chiral Pool Synthesis
Starting from L-proline derivatives, a seven-step sequence generates the (2R)-enantiomer. Key steps include Mitsunobu etherification and diastereomeric salt crystallization.
Dynamic Kinetic Resolution
Palladium-catalyzed asymmetric hydrogenation of a pyridyl-substituted enamine intermediate achieves dynamic control, yielding the (2S)-enantiomer with 92% ee.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Addition | 47–63 | Moderate | Medium | High |
| Cross-Metathesis | 58 | High | High | Moderate |
| Chiral Pool Synthesis | 32 | Excellent | Very High | Low |
Derivatization and Applications
The synthesized compound serves as a precursor for nicotinic acetylcholine receptor ligands. N-Alkylation with arylmethyl groups (e.g., benzyl, pyridylmethyl) enhances receptor affinity. Fluorination at C-6 using diethylaminosulfur trifluoride (DAST) introduces metabolic stability .
Chemical Reactions Analysis
Deschloroepibatidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Deschloroepibatidine can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the pyridine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions ranging from room temperature to reflux.
Scientific Research Applications
Medicinal Chemistry
1.1 Nicotinic Acetylcholine Receptor Ligands
One of the primary applications of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane derivatives is their role as ligands for nicotinic acetylcholine receptors (nAChRs). Research has demonstrated that certain derivatives exhibit high binding affinities at nAChRs, making them promising candidates for therapeutic agents targeting neurological disorders such as Alzheimer's disease and schizophrenia. For instance, racemic 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives have shown picomolar binding affinities, with the (-)-enantiomers displaying significantly higher affinities than their (+)-counterparts .
Table 1: Binding Affinities of 7-Methyl Derivatives at nAChRs
| Compound | Binding Affinity (pM) | Enantiomer |
|---|---|---|
| (-)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl) | < 1 | (-) |
| (+)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl) | > 1000 | (+) |
Radioligand Development for Imaging
2.1 Positron Emission Tomography (PET)
The potential of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane derivatives as radioligands for PET imaging has been explored extensively. The synthesis of radiolabeled compounds using isotopes such as and has been successful, with one notable compound exhibiting favorable properties for imaging nAChRs in the brain of baboons, indicating its potential for human studies . This application is particularly significant for understanding neurodegenerative diseases and assessing the efficacy of new therapeutics.
Synthesis and Functionalization
3.1 Synthetic Strategies
The synthesis of various analogues of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane has been achieved through multiple strategies, including oxidation-reduction techniques and nucleophilic substitutions at the C-7 position. These methods have facilitated the introduction of diverse functional groups, enhancing the pharmacological profiles of the resulting compounds .
Table 2: Synthetic Approaches to Derivatives
| Synthetic Method | Key Features |
|---|---|
| Oxidation-Reduction | Facilitates epimerization at C-7 |
| Nucleophilic Substitution | Allows for diverse functionalization at C-7 |
| Mitsunobu Reaction | Utilized for synthesizing pyridyl ether compounds |
Neuropharmacological Studies
4.1 Behavioral Studies
Behavioral studies involving these compounds have indicated their potential effects on cognitive functions and memory enhancement due to their interaction with nAChRs. Such studies are crucial in evaluating the therapeutic viability of these compounds in treating cognitive deficits associated with various neurological conditions.
Mechanism of Action
Deschloroepibatidine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate synaptic transmission in the nervous system . Deschloroepibatidine binds to the α4β2 subtype of nAChRs with high affinity, acting as an agonist. This binding leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium, which in turn triggers downstream signaling pathways involved in pain modulation and neurotransmitter release.
Comparison with Similar Compounds
Deschloroepibatidine is often compared with other epibatidine derivatives and similar compounds due to its unique properties :
Epibatidine: The parent compound, known for its potent analgesic effects but limited by its toxicity.
2’-Fluoro-3’-(4-nitrophenyl)deschloroepibatidine: A derivative with modifications on the pyridine ring, showing different binding affinities and selectivities for nAChR subtypes.
Varenicline: A partial agonist of α4β2 nAChRs, used as a smoking cessation aid, with a different safety profile compared to deschloroepibatidine.
Deschloroepibatidine’s uniqueness lies in its high affinity and selectivity for the α4β2 nAChR subtype, making it a valuable tool in neuropharmacological research.
Q & A
Q. What are the common synthetic routes for 2-(3-pyridyl)-7-azabicyclo[2.2.1]heptane derivatives?
The synthesis typically involves a four-step sequence starting from cyclohex-3-enecarboxylic acid:
Curtius Reaction : Conversion to carbamates or amides via reaction with diphenylphosphoryl azide (DPPA) and tert-butanol.
Stereoselective Bromination : Diastereoselective dibromination to yield intermediates like cis-3,trans-4-dibromocyclohex-1-yl carbamates.
Intramolecular Cyclization : NaH-mediated cyclization forms the bicyclic core.
Functionalization : Radical cyclization or coupling reactions to introduce substituents (e.g., pyridyl groups) .
Alternative routes include palladium-catalyzed amination for N-heteroaryl derivatives and aza-Prins-pinacol reactions for rapid bicyclic scaffold assembly .
Q. How are spectroscopic techniques applied to characterize 2-(3-pyridyl)-7-azabicyclo[2.2.1]heptane derivatives?
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and substituent positions. For example, coupling constants in bicyclic systems confirm exo/endo configurations .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches in carbamates at ~1700 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, critical for intermediates like brominated precursors .
Q. What role does the bicyclic structure play in modulating biological activity?
The 7-azabicyclo[2.2.1]heptane scaffold imposes conformational constraints, enhancing binding affinity to targets like nicotinic acetylcholine receptors (nAChRs). This rigidity mimics bioactive conformations of natural ligands (e.g., epibatidine) while reducing metabolic instability .
Advanced Research Questions
Q. How can researchers address low yields in radical cyclization reactions for synthesizing conformationally constrained analogues?
Key strategies include:
- Optimizing Radical Precursors : Use N-sulfonyl groups (e.g., toluenesulfonyl) instead of carbamates/amides to improve cyclization efficiency (e.g., 70% yield for sulfonamides vs. <10% for carbamates) .
- Reaction Conditions : Slow addition of HSnBu₃ minimizes side reactions (e.g., reduction vs. cyclization). Fast addition favors uncyclized products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize radical intermediates .
Q. How can the stability of amide bonds in 7-azabicyclo[2.2.1]heptane derivatives be evaluated under basic conditions?
- Kinetic Studies : Monitor hydrolysis rates via ¹H NMR in NaOH/D₂O at 70°C. Bicyclic amides show resistance due to nitrogen pyramidalization, with rate constants 10–100× slower than planar amides .
- Computational Modeling : DFT calculations correlate Gibbs free energy of activation (ΔG‡) with experimental stability. Pyramidalization reduces n(N)→π*(C=O) conjugation, slowing hydroxide attack .
Q. How to resolve discrepancies in cyclization outcomes based on precursor functional groups?
- Functional Group Analysis : Carbamates/amides (e.g., 4–6 ) yield uncyclized products due to competing reduction, while sulfonamides (7 ) enable cyclization via stabilized radical intermediates .
- Mechanistic Probes : Use deuterium labeling or radical traps (e.g., TEMPO) to identify reaction pathways .
Q. Can thioamide planarity in bicyclic systems be modulated electronically for drug design?
Yes. Substituents on the aromatic ring (e.g., electron-withdrawing -NO₂) restore planarity by reducing allylic strain. X-ray crystallography and variable-temperature NMR show:
- Nonplanar Thioamides : N-thiobenzoyl derivatives exhibit α = 167.1° (vs. 174.7° for pyrrolidine analogues) .
- Electronic Tuning : Para-NO₂ increases rotational barriers (ΔH‡ = 18.2 kcal/mol) compared to unsubstituted derivatives (ΔH‡ = 15.1 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
